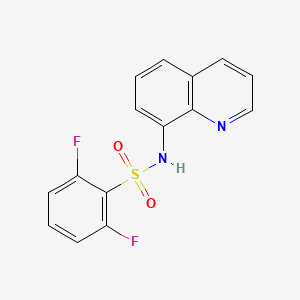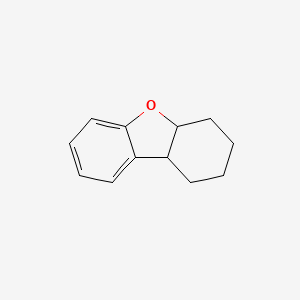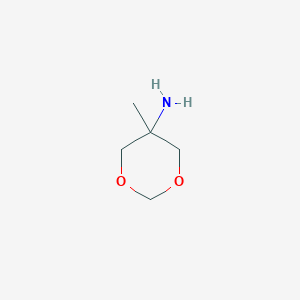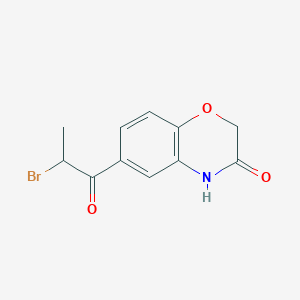
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a quinoline moiety attached to the nitrogen atom, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with quinolin-8-amine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can act as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling Reactions: Biaryl compounds.
科学研究应用
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-HIV agent due to its ability to inhibit certain enzymes.
Biological Research: The compound has been used in studies related to the NF-kappaB pathway, which is involved in inflammation and immune responses.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in the context of its anti-HIV activity, the compound inhibits the activity of certain enzymes crucial for the replication of the virus . In biological research, it has been shown to down-regulate the NF-kappaB pathway, which plays a key role in regulating immune responses and inflammation .
相似化合物的比较
Similar Compounds
- 2,4-Difluoro-N-methyl-N-(quinolin-8-yl)benzenesulfonamide
- N-ethyl-2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide
- 2,4-Difluoro-N-(quinolin-8-yl)benzenesulfonamide
Uniqueness
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and properties compared to its analogs .
属性
分子式 |
C15H10F2N2O2S |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
2,6-difluoro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10F2N2O2S/c16-11-6-2-7-12(17)15(11)22(20,21)19-13-8-1-4-10-5-3-9-18-14(10)13/h1-9,19H |
InChI 键 |
ZWOCMXJGOLXDPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=CC=C3F)F)N=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylethan-1-ol](/img/structure/B8701359.png)
![2-[(Dipropylamino)methyl]phenol](/img/structure/B8701363.png)
![Imidazo[1,2,a]pyrazine-8-carboxylic acidamide](/img/structure/B8701368.png)






